2-Amino-4-boronobutanoic acid

Overview

Description

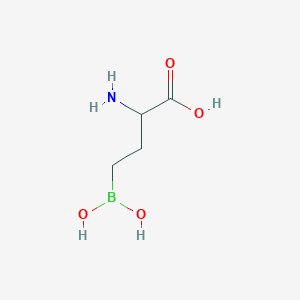

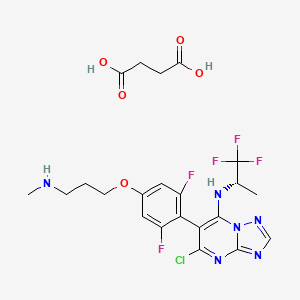

2-Amino-4-boronobutanoic acid, also known as ABBA, is a glutamate analog . It has been identified as the most potent in vitro inhibitor of human gamma-glutamyl transpeptidase (GGT1), an enzyme that is a potential target for the treatment of cancer, cardiovascular illness, and other diseases .

Synthesis Analysis

The synthesis of 2-Amino-4-boronobutanoic acid involves starting from N-Boc-glutamic acid tert-butyl ester . The double tert-butyl protection is necessary to prevent partial racemization during Barton’s radical decarboxylation, which is used to transform the γ-carboxylic group into a bromide . This bromide then reacts with different nitrogen, oxygen, and sulfur nucleophiles to give nonnatural amino acids characterized by basic or heterocyclic side chains .Molecular Structure Analysis

The crystal structure of human GGT1 (hGGT1) with ABBA bound in the active site has been solved . This structure was interrogated to identify interactions between the enzyme and the inhibitor .Chemical Reactions Analysis

The bromide in 2-Amino-4-boronobutanoic acid undergoes very easily nucleophilic substitution at C4 . This property has led to its use as a general tool for the synthesis of side chain substituted α-amino acids .Scientific Research Applications

1. Boron Neutron Capture Therapy Agents

2-Amino-4-boronobutanoic acid has been extensively studied for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment. A series of boronated unnatural cyclic amino acids, including variants of 2-amino-4-boronobutanoic acid, were synthesized to understand their biological activity based on molecular lipophilicity. These amino acids, modeled after similar structures with high tumor uptake, are key candidates for BNCT applications (Kabalka et al., 2008).

2. Gamma-Glutamyl Transpeptidase Inhibition

L-2-amino-4-boronobutanoic acid (ABBA) has been studied as a potent inhibitor of gamma-glutamyl transpeptidase (gamma-GT), an enzyme crucial in glutathione metabolism and a marker for neoplasia and cell transformation. ABBA's structure makes it a potential analog for glutamate in glutamate-dependent enzymes or receptors (London & Gabel, 2001).

3. Structural and Molecular Studies

Structural and molecular studies of boronated amino acids, like 2-amino-4-boronobutanoic acid, provide insights into their reactivity and properties. These studies include vibrational, electronic, and optical analyses, revealing the potential of these compounds in various applications, including nonlinear optical materials and biological activities (Vanasundari et al., 2018).

4. Fluorescent Chemosensors Development

Boronic acids like 2-amino-4-boronobutanoic acid play a significant role in developing fluorescent chemosensors. These sensors are used to detect biological substances, offering applications in disease prevention, diagnosis, and treatment (Huang et al., 2012).

5. Enzyme Inhibitors and Drug Discovery

Aminoboronic acids, including 2-amino-4-boronobutanoic acid, have emerged as important compounds in chemical biology and drug discovery. Their similarity to carbon-based compounds makes them valuable as enzyme inhibitors and potential drug candidates (Touchet et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for 2-Amino-4-boronobutanoic acid research involve the design and synthesis of novel ABBA analogs . These analogs are being developed to improve the specificity and systemic inhibition of GGT1, with the aim of reducing the severe side effects associated with current GGT1 inhibitors .

properties

IUPAC Name |

2-amino-4-boronobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BNO4/c6-3(4(7)8)1-2-5(9)10/h3,9-10H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYFGBKMRXVJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436603 | |

| Record name | 2-amino-4-boronobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-boronobutanoic acid | |

CAS RN |

181312-09-4 | |

| Record name | 2-amino-4-boronobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-ethynylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1245218.png)